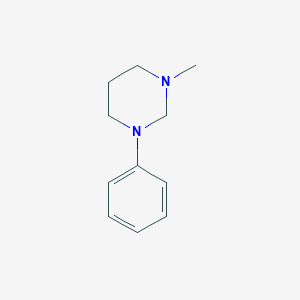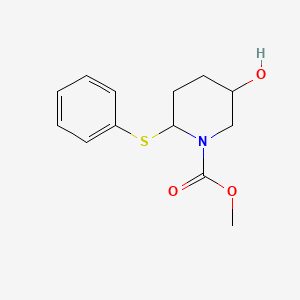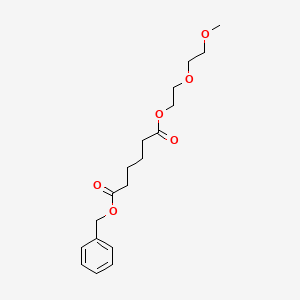
5-(Bromomethyl)-3-hydroxy-4,4,5-trimethyl-1,3-oxazolidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Bromomethyl)-3-hydroxy-4,4,5-trimethyl-1,3-oxazolidin-2-one is a chemical compound with a unique structure that includes a bromomethyl group, a hydroxy group, and a trimethyl-substituted oxazolidinone ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Bromomethyl)-3-hydroxy-4,4,5-trimethyl-1,3-oxazolidin-2-one typically involves the bromomethylation of a precursor compound. One common method is the reaction of a hydroxy-substituted oxazolidinone with bromomethyl reagents under controlled conditions. For example, the use of paraformaldehyde and hydrobromic acid in acetic acid can facilitate the bromomethylation process .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to isolate the desired product efficiently.
Analyse Des Réactions Chimiques
Types of Reactions
5-(Bromomethyl)-3-hydroxy-4,4,5-trimethyl-1,3-oxazolidin-2-one can undergo various chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction: The hydroxy group can be oxidized to form corresponding carbonyl compounds, while reduction reactions can modify the oxazolidinone ring.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and thiols, which can replace the bromine atom under mild conditions.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can oxidize the hydroxy group.
Reduction: Reducing agents like lithium aluminum hydride can be used to reduce the oxazolidinone ring.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield azido derivatives, while oxidation can produce ketones or aldehydes.
Applications De Recherche Scientifique
5-(Bromomethyl)-3-hydroxy-4,4,5-trimethyl-1,3-oxazolidin-2-one has several scientific research applications:
Organic Synthesis: It serves as a versatile intermediate in the synthesis of complex organic molecules.
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in designing inhibitors or modulators of specific biological targets.
Materials Science: It can be used in the development of novel materials with specific properties, such as polymers or coatings.
Mécanisme D'action
The mechanism of action of 5-(Bromomethyl)-3-hydroxy-4,4,5-trimethyl-1,3-oxazolidin-2-one involves its interaction with molecular targets through its functional groups. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The hydroxy group can participate in hydrogen bonding, influencing the compound’s binding affinity and specificity .
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Bromoisatins: These compounds share the bromine substitution but differ in the core structure, leading to different reactivity and applications.
Uniqueness
5-(Bromomethyl)-3-hydroxy-4,4,5-trimethyl-1,3-oxazolidin-2-one is unique due to its combination of a bromomethyl group and a hydroxy-substituted oxazolidinone ring. This combination provides a versatile platform for various chemical modifications and applications, distinguishing it from other brominated compounds.
Propriétés
Numéro CAS |
824950-54-1 |
|---|---|
Formule moléculaire |
C7H12BrNO3 |
Poids moléculaire |
238.08 g/mol |
Nom IUPAC |
5-(bromomethyl)-3-hydroxy-4,4,5-trimethyl-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C7H12BrNO3/c1-6(2)7(3,4-8)12-5(10)9(6)11/h11H,4H2,1-3H3 |
Clé InChI |
DDGSODVCFXJYRO-UHFFFAOYSA-N |
SMILES canonique |
CC1(C(OC(=O)N1O)(C)CBr)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,3-Dibenzyl-1-[(naphthalen-1-yl)methyl]-5-phenyl-1H-pyrrole](/img/structure/B14217792.png)
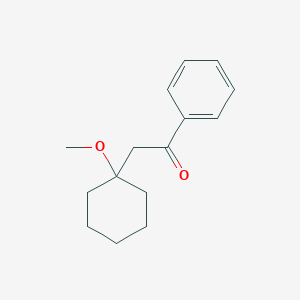
![Benzamide, N,N-bis([1,1'-biphenyl]-4-yl)-](/img/structure/B14217816.png)
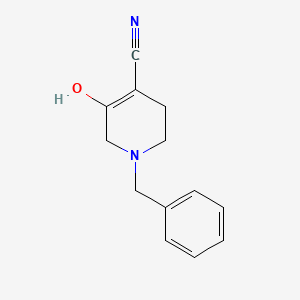
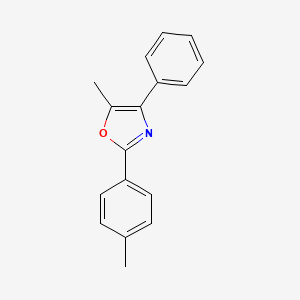
![N-[(Benzyloxy)carbonyl]-L-phenylalanyl-L-alanyl-L-serine](/img/structure/B14217827.png)
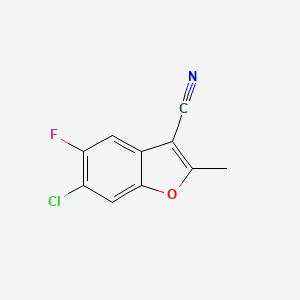
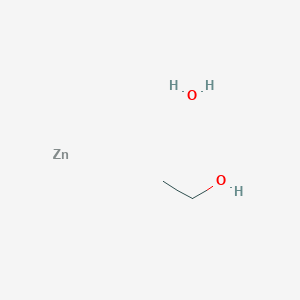
![3-[4-(Methylsulfanyl)phenyl]-1-[4-(trifluoromethyl)phenyl]prop-2-en-1-one](/img/structure/B14217860.png)
![Quinoline, 2-[[4-(4-fluorophenyl)-1-piperidinyl]methyl]-6-nitro-](/img/structure/B14217861.png)

